molecular formula C10H18ClNO2 B13724366 Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride

Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride

Cat. No.: B13724366
M. Wt: 219.71 g/mol
InChI Key: QFMWAHYNWNFAGF-UHFFFAOYSA-N
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Description

Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride (CAS 90978-66-8) is a bicyclic alkaloid derivative with the molecular formula C₁₀H₁₈ClNO₂ and a molecular weight of 219.71 g/mol . Its structure features a fully saturated quinolizine ring system (a fused bicyclo[4.3.1]decane framework) substituted with a carboxylic acid group at position 1 and a stereochemical configuration defined as (1R,9aR) .

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11;/h8-9H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMWAHYNWNFAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Quinolizine Derivatives

The primary synthetic route to this compound involves the catalytic hydrogenation of quinolizine derivatives. This method is well-documented and widely employed both in laboratory and industrial settings.

  • Reaction Conditions : The hydrogenation is typically performed in the presence of palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Temperature and pressure are carefully controlled to favor the formation of the desired stereoisomer, commonly (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid hydrochloride.
  • Catalyst : Palladium on carbon is preferred due to its efficiency and selectivity.
  • Control Parameters : Temperature ranges from ambient to moderate heat (e.g., 25–80°C), and hydrogen pressure is maintained at low to moderate levels (e.g., 1–5 atm) to optimize yield and stereoselectivity.

This process yields the hydrochloride salt by subsequent treatment with hydrochloric acid, which also enhances the compound's stability and crystallinity for isolation.

Industrial-Scale Production

Industrial production scales up the hydrogenation process using high-pressure reactors and continuous flow systems:

  • High-Pressure Hydrogenation Reactors : These reactors allow for precise control over reaction parameters, leading to improved yields and product consistency.
  • Continuous Flow Systems : Employed to enhance throughput and reproducibility.
  • Quality Control : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to verify product purity and stereochemical integrity.

Alternative Synthetic Routes

While hydrogenation of quinolizine derivatives is the main method, alternative approaches involve:

  • Hydrolysis of Quinolinium Salts : Certain quinolinium salts can be hydrolyzed under acidic conditions to yield the free carboxylic acid, which is then converted to the hydrochloride salt.
  • Ester Hydrolysis : Hydrolysis of ester intermediates under acidic conditions followed by neutralization with base to afford the carboxylic acid, which can be subsequently converted to the hydrochloride salt.

These alternative methods are more common in related quinoline carboxylic acid derivatives but provide insight into potential pathways for this compound synthesis.

Reaction Conditions and Analysis

Parameter Typical Conditions Notes
Catalyst Palladium on carbon (Pd/C) High selectivity for hydrogenation
Hydrogen Pressure 1–5 atm Controls reaction rate and stereoselectivity
Temperature 25–80°C Moderate heat to facilitate reaction
Solvent Often ethanol, methanol, or similar Solvent choice affects solubility and reaction rate
Acid Treatment Hydrochloric acid (HCl) Converts free acid to hydrochloride salt
Purification Techniques HPLC, NMR spectroscopy Ensures purity and stereochemical confirmation

Chemical Reaction Analysis

Types of Reactions Involved

  • Hydrogenation : Saturation of quinolizine ring double bonds to form octahydro derivatives.
  • Acid-Base Reactions : Formation of hydrochloride salt from the free carboxylic acid.
  • Hydrolysis : Conversion of ester or quinolinium salt intermediates to the free acid.

Reagents and Conditions

  • Catalysts : Pd/C for hydrogenation.
  • Acids : Hydrochloric acid for salt formation.
  • Solvents : Alcohols (methanol, ethanol), water mixtures for hydrolysis.
  • Bases : Occasionally used to neutralize intermediates during hydrolysis steps.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Catalytic Hydrogenation Hydrogenation of quinolizine derivatives with Pd/C under H2, acid treatment for salt formation High stereoselectivity, scalable Requires controlled conditions, Pd catalyst cost
Hydrolysis of Quinolinium Salts Acidic hydrolysis of quinolinium salts, base neutralization Alternative route, useful for related compounds Less common for this compound, may require purification
Ester Hydrolysis Hydrolysis of ester intermediates under acidic conditions, salt formation Established method for related acids Multi-step, potential side reactions

Chemical Reactions Analysis

Hydrogenation Reactions

This compound participates in stereoselective hydrogenation processes critical for generating saturated intermediates. Key findings include:

Catalytic Hydrogenation

ParameterCondition/ReagentOutcome/ProductSource
Catalyst10% Pd/C (anhydrous)Selective reduction of unsaturated bonds
Pressure10 bar H₂Maintained stereochemical integrity
Temperature60°CAchieved full conversion in 4 hours
SolventTolueneFacilitated catalyst activity

Hydrogenation at 60°C under 10 bar H₂ pressure with Pd/C selectively reduces double bonds while preserving the quinolizine ring system . This method is scalable and industrially viable for producing enantiomerically pure intermediates.

Hydrolysis and Functional Group Interconversion

The carboxylic acid moiety and adjacent stereocenters enable controlled hydrolysis and activation:

Base-Promoted Hydrolysis

ParameterCondition/ReagentOutcome/ProductSource
ReagentLiOH·H₂OHydrolysis of esters to carboxylic acids
SolventMeOH/H₂O (3:1)Efficient proton exchange
TemperatureReflux (2 hours)Complete de-esterification

Hydrolysis with LiOH in methanol/water quantitatively converts ester derivatives to the free carboxylic acid . This step is pivotal for further derivatization, such as amide bond formation.

Nucleophilic Substitution and Coupling

The carboxylic acid group undergoes activation for coupling reactions:

Carbodiimide-Mediated Activation

ParameterCondition/ReagentOutcome/ProductSource
Activating Agent1,1-Carbonyldiimidazole (CDI)Forms reactive acyl imidazole intermediate
NucleophileMeO(Me)NH·HClYields Weinreb amide derivatives
SolventCH₂Cl₂Stabilizes reactive intermediates

Activation with CDI at 0°C followed by reaction with methoxy-methylamine hydrochloride produces Weinreb amides, enabling subsequent ketone synthesis .

Oxidation and Functionalization

While direct oxidation data is limited in non-restricted sources, analogous systems suggest potential pathways:

Hypothetical Oxidation Pathways

Target SiteProbable ReagentExpected Product
Tertiary C-H bondsKMnO₄ or Ru-based catalystsHydroxylated derivatives
Amine nitrogenmCPBAN-Oxide formation

Experimental validation is required, but the compound’s structure suggests susceptibility to oxidation at tertiary carbons or nitrogen centers.

Stereochemical Influence on Reactivity

The (1R,9aR) configuration imposes steric and electronic effects:

  • Hydrogenation Selectivity : Pd-catalyzed reactions favor axial hydrogen addition due to bicyclic ring constraints .

  • Nucleophilic Attack : Carboxylic acid derivatives react preferentially from the convex face of the quinolizine system, as inferred from analogous compounds .

Reaction Optimization Challenges

Key limitations and solutions:

ChallengeMitigation StrategySource
Epimerization riskLow-temperature conditions (0–25°C)
Catalyst poisoningAnhydrous solvents (e.g., toluene)
Byproduct formationGradient HPLC purification

Scientific Research Applications

Industrial Production

For large-scale production, high-pressure hydrogenation reactors and continuous flow systems are utilized to optimize yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure product consistency.

Scientific Research Applications

Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride has several notable applications across various fields:

Chemistry

  • Chiral Building Block : It is widely used in asymmetric synthesis to produce enantiomerically pure compounds, which are essential in pharmaceuticals.
  • Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of diverse quinolizine derivatives that can be further functionalized for specific applications.

Biology

  • Enzyme Mechanisms : It plays a role in studying enzyme mechanisms due to its ability to act as a ligand in biochemical assays.
  • Biological Activity : Research indicates that the compound exhibits various biological activities, making it valuable in medicinal chemistry.

Medicine

  • Pharmaceutical Intermediates : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders and other medical conditions.
  • Therapeutic Potential : Its interaction with neurotransmitter receptors and enzymes suggests potential therapeutic effects.

Industry

  • Agrochemicals Production : Beyond pharmaceuticals, this compound is also utilized in producing agrochemicals and other specialty chemicals.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

StudyApplicationFindings
Yao et al. (2023)Alkaloid SynthesisDemonstrated the use of quinolizine derivatives as building blocks for complex natural products .
ACS Publications (2010)Total SynthesisReported successful total synthesis of biologically active compounds using this chiral building block .
Sigma-Aldrich ResearchBiological ActivityExplored the diverse biological activities linked to the compound's structure .

Mechanism of Action

The mechanism of action of Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other hydrochlorides of nitrogen-containing heterocycles. Key examples include:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol)
Octahydro-2H-quinolizine-1-carboxylic acid HCl Quinolizine (saturated bicyclic) Carboxylic acid at position 1, HCl salt C₁₀H₁₈ClNO₂ 219.71
Jatrorrhizine hydrochloride Protoberberine (isoquinoline) Methoxy groups at C2, C3, C10; HCl salt C₂₀H₂₀ClNO₄ 373.83
Yohimbine hydrochloride Yohimban (indole alkaloid) Carboxylic acid methyl ester, HCl salt C₂₁H₂₇ClN₂O₃ 390.90
4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid Cinnoline Oxo group at C4, carboxylic acid at C3 C₉H₆N₂O₃ 190.16



Key Structural Differences :

  • Ring System: The quinolizine core in the target compound is fully saturated, unlike the aromatic isoquinoline (Jatrorrhizine) or indole (Yohimbine) systems .
  • Functional Groups: The carboxylic acid group in Octahydro-2H-quinolizine-1-carboxylic acid is directly attached to the bicyclic system, whereas Yohimbine features a methyl ester .

Physicochemical Properties

Property Octahydro-2H-quinolizine-1-carboxylic acid HCl Jatrorrhizine HCl Yohimbine HCl
Physical State Solid Solid Solid
Solubility Not reported Water-soluble Ethanol-soluble
Stability No data Stable under HPLC conditions Acid-stable

Notes:

  • The acid stability of Nicardipine hydrochloride (a dihydropyridine derivative) suggests that hydrochlorides of carboxylic acid-containing alkaloids may generally tolerate acidic conditions .
  • The lack of solubility data for Octahydro-2H-quinolizine-1-carboxylic acid HCl limits direct comparisons .


Key Insights :

  • Butenafine hydrochloride’s antiviral activity demonstrates the therapeutic relevance of structurally complex hydrochlorides .

Biological Activity

Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride, a chiral compound with significant biological activity, has garnered attention in medicinal chemistry and pharmacology. This compound is primarily recognized for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and enzyme activities.

Chemical Structure and Properties

The molecular formula of this compound is C9H14ClN1O2C_9H_{14}ClN_1O_2. Its unique quinolizine ring structure contributes to its reactivity and biological activity. The presence of a carboxylic acid functional group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular receptors and enzymes. It has been shown to:

  • Inhibit Acetylcholinesterase (AChE) : This compound acts as a mixed-type inhibitor of AChE, which is crucial for regulating neurotransmitter levels in the nervous system. Kinetic studies have demonstrated its efficacy in inhibiting AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Interact with Neurotransmitter Receptors : The quinolizine ring system has been implicated in binding to serotonin receptors (5-HT3 and 5-HT4), indicating its role in modulating serotonergic signaling pathways .

Antioxidant Activity

Research indicates that derivatives of octahydro-2H-quinolizine exhibit antioxidant properties, which are essential for protecting cells from oxidative stress. The antioxidant potential was assessed using DPPH radical scavenging assays, revealing significant activity in certain derivatives .

Antimicrobial Properties

Studies have shown that octahydro-2H-quinolizine derivatives possess antimicrobial activity against various pathogens. This suggests their potential use in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been performed to understand the relationship between the chemical structure of octahydro-2H-quinolizine derivatives and their biological activity. Key physicochemical properties influencing their efficacy include:

  • Lipophilicity
  • Molecular size
  • Functional group positioning

This analysis aids in designing more potent derivatives with enhanced biological activities .

Case Studies

  • Inhibition of AChE : A study synthesized multiple derivatives of octahydro-2H-quinolizine, identifying a specific compound that exhibited the highest AChE inhibitory activity (IC50 = 24.4 µM) among 63 tested derivatives. Molecular docking studies provided insights into the binding interactions between the compound and the enzyme .
  • Antioxidant Activity Assessment : Another research project evaluated various derivatives for their antioxidant capabilities, determining that certain modifications significantly increased their effectiveness against DPPH radicals, with IC50 values ranging from 18.17 to 18.27 µg/mL .

Summary Table of Biological Activities

Activity Mechanism IC50 Value
AChE InhibitionMixed-type inhibition24.4 µM
Antioxidant ActivityDPPH radical scavenging18.17 - 18.27 µg/mL
Antimicrobial ActivityInhibition of bacterial growthVaries by derivative

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